molecular formula C20H20FN3O3S2 B12211435 4-tert-butyl-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide

4-tert-butyl-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B12211435
M. Wt: 433.5 g/mol
InChI Key: BQVLZBKIPXLMBI-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a tert-butyl group and a 1,3,4-thiadiazole ring, which is further functionalized with a 2-fluorobenzylsulfonyl group. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 4-tert-butyl-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 2-fluorobenzylsulfonyl group: This step involves the reaction of the thiadiazole intermediate with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride.

    Coupling with the benzamide core: The final step involves the coupling of the functionalized thiadiazole with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-tert-butyl-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The benzamide and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving enzymes or receptors that interact with its functional groups.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl and fluorobenzyl groups could facilitate binding to these targets, while the thiadiazole ring may modulate the compound’s overall activity. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-tert-butyl-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide include:

    4-tert-butyl-N-(2-fluorobenzyl)aniline: This compound shares the tert-butyl and fluorobenzyl groups but lacks the thiadiazole ring.

    N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: This compound features a thiazole ring instead of a thiadiazole ring.

    4-tert-butyl-N-(2-chlorobenzyl)benzamide: This compound has a similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C20H20FN3O3S2

Molecular Weight

433.5 g/mol

IUPAC Name

4-tert-butyl-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H20FN3O3S2/c1-20(2,3)15-10-8-13(9-11-15)17(25)22-18-23-24-19(28-18)29(26,27)12-14-6-4-5-7-16(14)21/h4-11H,12H2,1-3H3,(H,22,23,25)

InChI Key

BQVLZBKIPXLMBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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